
N-(3-(difluoromethoxy)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(difluoromethoxy)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as TH-257, is a novel compound that has attracted attention in recent years due to its potential applications in scientific research. This compound belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors and has been shown to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Nicotinamide derivatives have been studied for their corrosion inhibition effects on mild steel in acidic environments. These compounds act as mixed-type corrosion inhibitors, significantly suppressing both anodic and cathodic processes. The adsorption of these inhibitors on the metal surface follows the Langmuir isotherm model, suggesting a strong and effective barrier formation against corrosion (Chakravarthy, Mohana, & Kumar, 2014).
Organic Synthesis and Material Science
In the synthesis of organic compounds, nicotinamide derivatives have been utilized as precursors or intermediates. For instance, they have been used in the one-pot synthesis of ligands for organic light-emitting diodes (OLEDs), highlighting their role in advancing material sciences and technology (Yuyan, 2014).
Biochemical and Pharmacological Research
Nicotinamide derivatives have been explored for their biochemical properties, such as their role in inhibiting the Na+/Ca2+ exchange in neuronal cells, offering potential therapeutic benefits in neuroprotection (Iwamoto & Kita, 2006). Another study highlighted the synthesis of fluorescent analogs of nicotinamide adenine dinucleotide, which could be used in various enzymatic and biochemical assays (Barrio, Secrist, & Leonard, 1972).
Antimicrobial and Fungicidal Activities
Nicotinamide derivatives have also demonstrated antimicrobial and fungicidal activities, suggesting their potential application in the development of new antimicrobial agents. Specific derivatives have shown efficacy against various bacterial and fungal strains, indicating their broad-spectrum antimicrobial properties (Patel & Shaikh, 2010).
Agricultural Chemistry
In the realm of agricultural chemistry, certain nicotinamide derivatives have been synthesized and evaluated for their herbicidal activity, demonstrating the potential of these compounds in weed management and crop protection (Yu et al., 2021).
Propiedades
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3S/c18-17(19)24-13-3-1-2-12(8-13)21-16(22)11-4-5-15(20-9-11)23-14-6-7-25-10-14/h1-5,8-9,14,17H,6-7,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZHAUWEYWTDIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)C(=O)NC3=CC(=CC=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



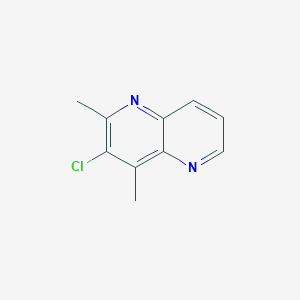
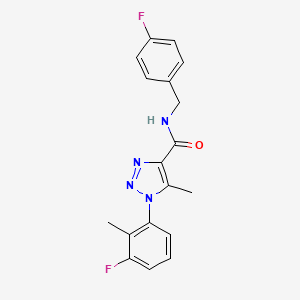

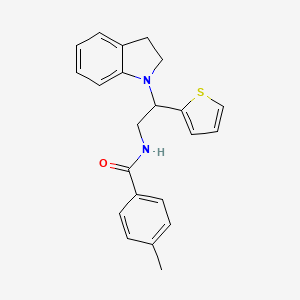
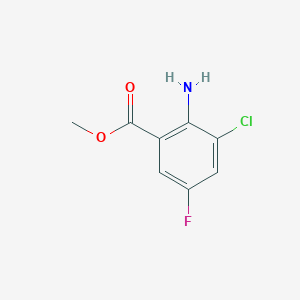
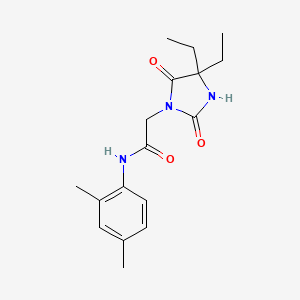
![5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2651661.png)
![Benzo[d]thiazol-2-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2651662.png)
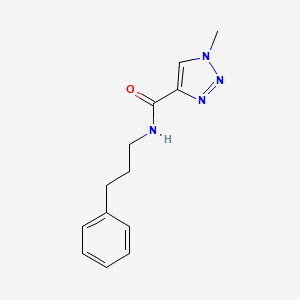
![3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B2651667.png)
![2-(4-fluorophenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2651668.png)
![2-Isopropyl-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2651670.png)